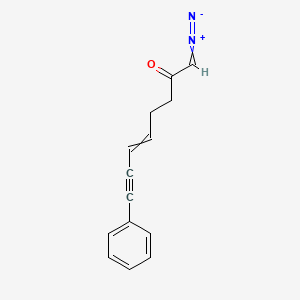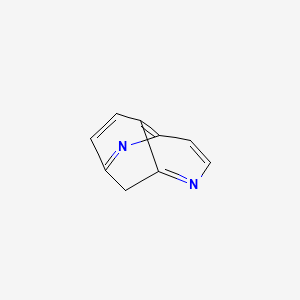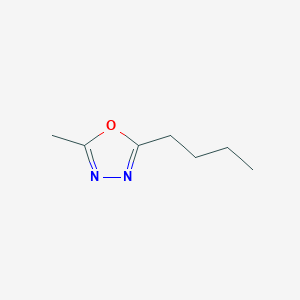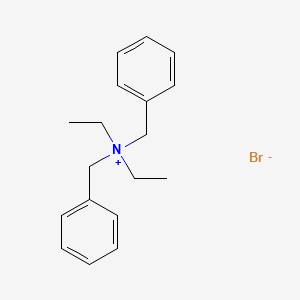![molecular formula C22H14O8 B14246311 3,3'-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid CAS No. 186798-53-8](/img/structure/B14246311.png)
3,3'-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid is an organic compound with the molecular formula C22H14O6 It is a derivative of benzoic acid and is characterized by the presence of two benzoic acid moieties connected by a phenylenebis(carbonyloxy) linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid typically involves the reaction of 3,3’-dihydroxybenzophenone with phosgene in the presence of a base. The reaction proceeds through the formation of an intermediate carbonate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of 3,3’-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Reaction with water or aqueous bases to yield the corresponding carboxylic acids.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Esterification: Typically involves the use of alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Conducted under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Substitution: Requires reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation.
Major Products Formed
Esterification: Formation of esters such as methyl or ethyl esters.
Hydrolysis: Production of benzoic acid derivatives.
Substitution: Formation of substituted benzoic acid derivatives, such as nitrobenzoic acids or halobenzoic acids.
Wissenschaftliche Forschungsanwendungen
3,3’-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Wirkmechanismus
The mechanism of action of 3,3’-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-[1,4-Phenylenebis(carbonylimino)]dibenzoic acid
- 3,3’-[1,3-Phenylenebis(ethyne-2,1-diyl)]dibenzoic acid
Uniqueness
3,3’-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
186798-53-8 |
|---|---|
Molekularformel |
C22H14O8 |
Molekulargewicht |
406.3 g/mol |
IUPAC-Name |
3-[4-(3-carboxyphenoxy)carbonylbenzoyl]oxybenzoic acid |
InChI |
InChI=1S/C22H14O8/c23-19(24)15-3-1-5-17(11-15)29-21(27)13-7-9-14(10-8-13)22(28)30-18-6-2-4-16(12-18)20(25)26/h1-12H,(H,23,24)(H,25,26) |
InChI-Schlüssel |
CSIRTWFRDMUPTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(7-Methoxynaphthalen-1-yl)propyl]-N'-propylurea](/img/structure/B14246233.png)








![8-[(1R,5S)-4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]octanoic acid](/img/structure/B14246284.png)


![Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]-](/img/structure/B14246304.png)

